methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate is a thiophene-derived compound featuring a 4-fluorophenyl substituent at the 4-position and a dimethylamino-methyleneamino group at the 3-position. The (1E)-configuration of the imine bond ensures planar geometry, which may enhance conjugation and electronic delocalization across the thiophene core.
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-(4-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-18(2)9-17-13-12(8-21-14(13)15(19)20-3)10-4-6-11(16)7-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWRDAKBLUVDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(SC=C1C2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate, identified by its CAS number 1334509-64-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 306.4 g/mol. The structure features a thiophene ring, a fluorophenyl group, and a dimethylaminomethylene substituent, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
| Compound | Target | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | MRSA | 15.625 - 62.5 | Bactericidal |
| Compound B | E. coli | 31.108 - 62.216 | Bacteriostatic |
These findings indicate that the compound may inhibit bacterial growth through mechanisms such as disruption of protein synthesis and interference with nucleic acid production .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity due to the presence of the thiophene ring and the dimethylamino group. Research on similar compounds has indicated that they can reduce oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may help mitigate oxidative damage in cells.
- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing their antimicrobial effectiveness .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives against clinical isolates of MRSA and E. coli. This compound was included as part of a broader investigation into structural analogs. The findings indicated that this compound exhibited significant bactericidal activity, particularly against MRSA strains .
Study on Antioxidant Activity
Another study focused on the antioxidant capacity of thiophene derivatives, where this compound was tested for its ability to reduce ROS levels in cellular models. The results demonstrated a notable decrease in oxidative stress markers, suggesting that this compound could be beneficial in conditions associated with oxidative damage .
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of interest for this compound is in medicinal chemistry, where it is being explored for its potential therapeutic effects.
Antitumor Activity
Research has indicated that compounds containing thiophene rings exhibit significant antitumor properties. Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Key Findings :
- In Vitro Studies : Studies demonstrated that the compound showed nanomolar activity against several human cancer cell lines, including those associated with breast and ovarian cancers. This suggests a broad-spectrum antitumor potential.
- Mechanism of Action : The presence of the dimethylamino group enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic outcomes.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The fluorophenyl group enhances its binding affinity to these targets, making it a candidate for further development in enzyme inhibition studies.
Organic Synthesis Applications
This compound can serve as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions leading to the formation of more complex molecules.
Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds, particularly thienopyrimidine derivatives, which are known for their biological activities.
Case Studies :
- A study reported the successful synthesis of thienopyrimidine derivatives using this compound as a starting material. These derivatives exhibited promising antibacterial and antifungal activities.
Materials Science Applications
In materials science, compounds with thiophene structures are often explored for their electronic properties. This compound may have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Electronic Properties
The electronic properties of thiophene-based compounds make them suitable candidates for use in conductive polymers and other electronic applications. Research into their conductivity and stability under various conditions is ongoing.
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits antitumor activity against various cancer cell lines |
| Enzyme Inhibition | Potential inhibitor for enzymes involved in cancer metabolism |
| Organic Synthesis | Useful as a building block for synthesizing biologically active heterocycles |
| Materials Science | Investigated for use in organic electronics due to favorable electronic properties |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiophene ring and the dimethylamino-methyleneamino group facilitate nucleophilic substitution, particularly at the 2- and 5-positions of the thiophene core.
Key Examples:
-
The dimethylamino-methyleneamino group acts as a directing group, enhancing regioselectivity during cross-coupling reactions .
-
Fluorophenyl substituents stabilize intermediates via resonance, improving reaction efficiency.
Oxidation Reactions
The thiophene ring and amino groups are susceptible to oxidation under controlled conditions:
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C | Sulfoxide derivatives | Selective oxidation of sulfur atom |
| KMnO₄ (acidic) | H₂SO₄, 0°C | Sulfone derivatives | Over-oxidation observed at higher temps |
-
The 4-fluorophenyl group reduces electron density at the sulfur atom, moderating oxidation rates compared to non-fluorinated analogs.
Reduction Reactions
The imine (C=N) bond in the dimethylamino-methyleneamino group is reducible, enabling access to amine derivatives:
Reduction Data:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, RT | Secondary amine | 82% |
| H₂ (1 atm), Pd/C | EtOH, 25°C | Primary amine | 90% |
-
The ester group remains intact under these conditions, demonstrating functional group compatibility .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions, leveraging the thiophene ring as a diene or dienophile:
| Dienophile/Diene | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused bicyclic adducts | Precursors to bioactive molecules |
| Tetrazines | MeCN, 60°C | Pyridazine derivatives | Used in click chemistry |
Amide Formation and Condensation
The amino group undergoes condensation with carbonyl compounds:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | Acetylated derivative | 88% |
| Benzaldehyde | EtOH, Δ | Schiff base | 75% |
Comparative Reactivity with Analogues
| Reaction Type | This Compound | 4-Chlorophenyl Analog | 4-Methoxyphenyl Analog |
|---|---|---|---|
| Nucleophilic Substitution | Faster (fluorine’s −I effect) | Moderate | Slower (+M effect of OMe) |
| Oxidation | Sulfoxide favored | Sulfone dominant | Unstable intermediates |
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Fluorine’s electron-withdrawing nature accelerates electrophilic attacks but stabilizes intermediates .
Mechanistic Insights
-
Electronic Effects : The 4-fluorophenyl group withdraws electrons via −I effects, polarizing the thiophene ring and enhancing electrophilic substitution at the 5-position .
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Steric Effects : Bulky substituents on the dimethylamino-methyleneamino group hinder reactions at the 3-position .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions by stabilizing charged intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
- Compound 7 (): Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate differs in the substituent at the 5-position (3-methoxyphenyl vs. 4-fluorophenyl). The methoxy group is electron-donating, which may reduce electrophilicity compared to the electron-withdrawing fluoro group. This substitution impacts solubility and reactivity; for instance, methoxy derivatives often exhibit higher solubility in polar solvents .
- (E)-N'-(Thiophene-2-yl Methylene)isonicotinohydrazide (): This hydrazide derivative replaces the dimethylamino-methyleneamino group with an isonicotinohydrazide moiety.
Core Structure Variations
- Chromenone-Pyrazolo Derivatives (): The patent compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate integrates a chromenone-pyrazolo scaffold. The extended aromatic system increases molecular weight (560.2 g/mol vs. ~320 g/mol for the main compound) and melting point (227–230°C), suggesting stronger intermolecular interactions (e.g., π-stacking) .
- Indol-2-one Derivatives (): Compounds like 1-acetyl-6-fluoro-3-[(3-iodophenyl)methoxymethylene]-1,3-dihydro-2H-indol-2-one feature an indole core. The indole’s nitrogen heterocycle confers distinct electronic properties, such as enhanced hydrogen-bonding capability, which may favor pharmaceutical applications over thiophene-based analogues .
Computational and Spectroscopic Insights
- DFT Studies (): Fluorophenyl-containing compounds like (2E)-3-(4-fluorophenyl)-1-(4-{[(1E)-(4-fluorophenyl)methylene]amino}phenyl)prop-2-en-1-one have been analyzed using B3LYP/6-311G(d,p) methods. These studies predict vibrational frequencies and UV-Vis absorption maxima (e.g., ~350 nm for π→π* transitions), which are critical for comparing electronic profiles with the main compound .
- Experimental Spectroscopic Data: The absence of direct data for the main compound necessitates extrapolation from analogues. For example, methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate () exhibits characteristic FT-IR peaks at ~1650 cm⁻¹ (C=O) and ~2100 cm⁻¹ (N=C=S), which may guide spectral assignments for the main compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
